synthesis of 2-bromo-2,4,4-trimethylpentane from 2,2,4-trimethylpentane
synthesis of 2-bromo-2,4,4-trimethylpentane from 2,2,4-trimethylpentane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-bromo-2,4,4-trimethylpentane from its parent alkane, 2,2,4-trimethylpentane (B7799088) (isooctane). The core of this transformation lies in the free-radical bromination reaction, a cornerstone of synthetic organic chemistry for the functionalization of alkanes. This document details the underlying reaction mechanism, a representative experimental protocol, and the physicochemical and spectroscopic properties of the target molecule. The high regioselectivity of the bromination reaction, favoring the substitution of the tertiary hydrogen atom, is a key focus. All quantitative data is presented in structured tables, and logical workflows are visualized using Graphviz diagrams to enhance clarity and practical application in a research and development setting.
Introduction
2-Bromo-2,4,4-trimethylpentane, also known as tert-octyl bromide, is a valuable tertiary alkyl halide intermediate in organic synthesis. Its sterically hindered nature and the presence of a reactive carbon-bromine bond make it a useful precursor for the introduction of the 2,4,4-trimethylpentyl group in the synthesis of more complex molecules, including potential pharmaceutical candidates and specialty chemicals. The synthesis from the readily available and inexpensive starting material, 2,2,4-trimethylpentane, is achieved through a well-established free-radical halogenation process.[1][2][3] This guide elucidates the critical aspects of this synthesis for laboratory application.
Reaction Mechanism: Free-Radical Bromination
The synthesis of 2-bromo-2,4,4-trimethylpentane from 2,2,4-trimethylpentane proceeds via a free-radical chain reaction mechanism.[2][3] This process is typically initiated by thermal or photochemical means and involves three key stages: initiation, propagation, and termination.
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Initiation: The reaction is initiated by the homolytic cleavage of the bromine molecule (Br₂) to generate two bromine radicals (Br•). This step requires an input of energy, usually in the form of ultraviolet (UV) light or heat.[1][2][3]
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Propagation: This stage consists of a two-step cycle. First, a bromine radical abstracts a hydrogen atom from the 2,2,4-trimethylpentane molecule to form hydrogen bromide (HBr) and a 2,4,4-trimethylpentyl radical. Due to the higher stability of tertiary radicals compared to secondary and primary radicals, the hydrogen atom at the tertiary carbon (C2) is abstracted preferentially.[1][2][3] The resulting tertiary radical then reacts with a molecule of Br₂ to yield the desired product, 2-bromo-2,4,4-trimethylpentane, and a new bromine radical, which continues the chain reaction.
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Termination: The chain reaction is terminated when two radicals combine. This can occur in several ways, such as the combination of two bromine radicals, two 2,4,4-trimethylpentyl radicals, or a 2,4,4-trimethylpentyl radical and a bromine radical.
The high selectivity of bromination for the most substituted carbon atom is a key feature of this reaction, leading to 2-bromo-2,4,4-trimethylpentane as the major product.[1][2]
Figure 1: Free-Radical Bromination Mechanism.
Quantitative Data
The following tables summarize the key quantitative data for the starting material and the final product.
Table 1: Physicochemical Properties
| Property | 2,2,4-Trimethylpentane (Starting Material) | 2-Bromo-2,4,4-trimethylpentane (Product) |
| IUPAC Name | 2,2,4-Trimethylpentane | 2-Bromo-2,4,4-trimethylpentane |
| Synonyms | Isooctane | tert-Octyl bromide |
| CAS Number | 540-84-1 | 62574-65-6 |
| Molecular Formula | C₈H₁₈ | C₈H₁₇Br |
| Molecular Weight | 114.23 g/mol | 193.12 g/mol [4][5] |
| Appearance | Colorless liquid | Not available (expected to be a colorless to pale yellow liquid) |
| Boiling Point | 99.2 °C | Not available (predicted to be higher than the starting material) |
| Density | 0.692 g/cm³ | Not available |
Table 2: Predicted Spectroscopic Data for 2-Bromo-2,4,4-trimethylpentane
| Spectroscopy | Predicted Chemical Shift (δ) / Wavenumber (cm⁻¹) and Multiplicity | Assignment |
| ¹H NMR | ~1.0 (s, 9H) | -C(CH₃)₃ |
| ~1.7 (s, 6H) | -C(Br)(CH₃)₂ | |
| ~2.0 (s, 2H) | -CH₂- | |
| ¹³C NMR | ~31 | -C(C H₃)₃ |
| ~32 | -C (CH₃)₃ | |
| ~35 | -C(Br)(C H₃)₂ | |
| ~55 | -C H₂- | |
| ~70 | -C (Br)(CH₃)₂ | |
| IR | 2960-2850 cm⁻¹ (strong) | C-H stretching (alkane) |
| 1470-1450 cm⁻¹ (medium) | C-H bending (CH₂) | |
| 1390-1365 cm⁻¹ (medium) | C-H bending (gem-dimethyl) | |
| 650-550 cm⁻¹ (strong) | C-Br stretching |
Experimental Protocol
The following is a representative experimental protocol for the synthesis of 2-bromo-2,4,4-trimethylpentane. This procedure is based on general methods for photochemical bromination of alkanes and should be performed with appropriate safety precautions in a well-ventilated fume hood.
Materials and Equipment:
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2,2,4-Trimethylpentane (reagent grade)
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Bromine (Br₂)
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Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Saturated sodium bicarbonate solution (NaHCO₃)
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Saturated sodium chloride solution (brine)
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Round-bottom flask
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Reflux condenser
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Dropping funnel
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Magnetic stirrer and stir bar
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UV lamp (e.g., sunlamp or mercury vapor lamp)
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Separatory funnel
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Beakers and Erlenmeyer flasks
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Rotary evaporator
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Distillation apparatus
Procedure:
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Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place 2,2,4-trimethylpentane. The top of the condenser should be fitted with a drying tube containing calcium chloride or connected to a gas outlet to vent the HBr gas produced during the reaction to a basic scrubber. Position a UV lamp to irradiate the flask.
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Bromination: Begin stirring the 2,2,4-trimethylpentane and start the flow of cooling water through the condenser. From the dropping funnel, add bromine (Br₂) dropwise to the reaction mixture while irradiating with the UV lamp. The addition should be slow to control the reaction rate and prevent the accumulation of unreacted bromine. The disappearance of the red-brown color of bromine indicates its consumption. Continue the addition until a faint persistent bromine color is observed.
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Reaction Monitoring: The progress of the reaction can be monitored by the disappearance of the bromine color. After the addition is complete, continue to stir and irradiate the mixture for a period (e.g., 1-2 hours) to ensure the reaction goes to completion.
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Work-up:
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Allow the reaction mixture to cool to room temperature.
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Carefully transfer the mixture to a separatory funnel.
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Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any remaining HBr and unreacted Br₂), water, and brine. During the bicarbonate wash, be sure to vent the separatory funnel frequently to release the pressure from CO₂ evolution.
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Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
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Purification:
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Filter the dried organic layer to remove the drying agent.
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Remove the solvent (unreacted 2,2,4-trimethylpentane) using a rotary evaporator.
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The crude 2-bromo-2,4,4-trimethylpentane can be further purified by fractional distillation under reduced pressure to obtain the pure product. Collect the fraction corresponding to the boiling point of 2-bromo-2,4,4-trimethylpentane.
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Figure 2: Synthesis Workflow.
Safety Considerations
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Bromine (Br₂): Bromine is a highly corrosive and toxic substance. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
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Hydrogen Bromide (HBr): Hydrogen bromide is a corrosive gas that is evolved during the reaction. The reaction should be set up to vent the HBr gas to a basic scrubber.
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UV Light: Protect eyes and skin from exposure to UV radiation.
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General Precautions: As with all chemical syntheses, a thorough risk assessment should be conducted before starting the experiment.
Conclusion
The synthesis of 2-bromo-2,4,4-trimethylpentane from 2,2,4-trimethylpentane via free-radical bromination is a straightforward and highly regioselective reaction. The preference for the formation of the tertiary bromide makes this a reliable method for producing this valuable synthetic intermediate. This guide provides the essential theoretical and practical information for researchers and professionals to successfully perform and understand this synthesis. While experimental data for the product is not widely published, the provided protocol and predicted spectroscopic data offer a solid foundation for laboratory work.
